molecular formula C12H17N3O B15334176 1-(6-Morpholinopyridin-3-yl)cyclopropanamine

1-(6-Morpholinopyridin-3-yl)cyclopropanamine

Cat. No.: B15334176
M. Wt: 219.28 g/mol
InChI Key: GDQPWZDQGVYPOT-UHFFFAOYSA-N
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Description

1-(6-Morpholinopyridin-3-yl)cyclopropanamine is a chemical compound with the molecular formula C12H18ClN3O. It is a derivative of cyclopropanamine, featuring a morpholine ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Morpholinopyridin-3-yl)cyclopropanamine can be synthesized through several synthetic routes. One common method involves the reaction of 6-morpholinopyridin-3-amine with a suitable cyclopropanating agent under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, and may be carried out in an organic solvent at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Morpholinopyridin-3-yl)cyclopropanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions can yield reduced forms of the compound, which may have different biological activities.

  • Substitution: Substitution reactions can lead to the formation of different substituted derivatives, expanding the compound's utility in research and industry.

Scientific Research Applications

1-(6-Morpholinopyridin-3-yl)cyclopropanamine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(6-Morpholinopyridin-3-yl)cyclopropanamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Morpholine

  • Pyridine

  • Cyclopropanamine derivatives

  • Other pyridine-based amines

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

1-(6-morpholin-4-ylpyridin-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C12H17N3O/c13-12(3-4-12)10-1-2-11(14-9-10)15-5-7-16-8-6-15/h1-2,9H,3-8,13H2

InChI Key

GDQPWZDQGVYPOT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=C(C=C2)N3CCOCC3)N

Origin of Product

United States

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